molecular formula C30H25ClN4O4 B2961515 N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1260708-39-1

N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2961515
CAS No.: 1260708-39-1
M. Wt: 541
InChI Key: LARKSTXIZNFATE-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused with a substituted pyridinone core. This compound integrates multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, enhancing target binding .
  • 4,6-Dimethyl-2-oxopyridin-1(2H)-yl: A pyridinone scaffold associated with anti-inflammatory and kinase inhibitory activity .

Synthesis likely follows methods analogous to related compounds, involving condensation of substituted acetamides with oxadiazole precursors under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity, as seen in structurally similar derivatives .

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClN4O4/c1-19-16-20(2)35(30(37)27(19)29-33-28(34-39-29)22-8-10-23(31)11-9-22)17-26(36)32-24-12-14-25(15-13-24)38-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARKSTXIZNFATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C31H26ClN3O3S2C_{31}H_{26}ClN_{3}O_{3}S_{2}

This structure includes a benzyloxy group, a chlorophenyl moiety, and an oxadiazole derivative which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion is part of a class of 1,3,4-oxadiazoles which have shown promising results as anti-proliferative agents against various cancer cell lines.

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : Research indicates that oxadiazole derivatives can activate mitochondrial pathways leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to increase reactive oxygen species (ROS) levels, contributing to cell death .
  • EGFR Inhibition : The presence of the benzyloxy group is crucial for enhancing inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Studies have demonstrated that compounds with similar structural features exhibit significant EGFR inhibition .

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the compound's structure affect its biological activity. Key findings include:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings enhance cytotoxicity. For example, the introduction of halogens or electron-withdrawing substituents on the phenyl rings has been correlated with increased activity against cancer cell lines .
  • Oxadiazole Ring Contribution : The oxadiazole moiety is essential for maintaining biological activity; however, its substitution patterns can significantly influence potency. Studies indicate that specific substitutions can lead to improved interactions with biological targets .

Case Studies

Several case studies have evaluated the efficacy of this compound:

  • Cell Line Studies : In vitro studies using HepG2 liver cancer cells demonstrated that this compound induces apoptosis with an IC50 value indicating moderate potency (approximately 35.58 μM) .
  • Comparative Analysis : When compared to standard chemotherapeutics like doxorubicin, certain derivatives showed equal or superior activity against multiple cancer cell lines including HCT116 and MCF7 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound C₂₉H₂₅ClN₄O₄ 4-(Benzyloxy)phenyl, 4-chlorophenyl 1,2,4-Oxadiazole, Acetamide 541.0 High lipophilicity (logP ~4.2), moderate solubility in DMSO
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide C₂₉H₂₈ClN₅O₃ 4-Isopropylphenyl 1,2,4-Oxadiazole, Acetamide 542.0 Increased hydrophobicity (logP ~4.5), reduced aqueous solubility
N-[4-(Benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₆H₂₄N₆O₂S 4-(Benzyloxy)phenyl, Allyl-triazole Triazole, Sulfanyl 508.6 Enhanced π-π stacking (pyridinyl), moderate logP (~3.8)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₃H₂₆F₂N₆O₃ Fluoro-chromenyl, Pyrazolopyrimidine Chromene, Pyrazole 616.6 High polar surface area (PSA ~120 Ų), low BBB penetration
3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide C₂₅H₂₃ClN₄O₂S Benzyloxy, Butanoylamino Thiourea, Benzamide 486.0 High hydrogen-bond donor count (HBD=3), poor solubility

Key Observations

Substituent Impact on Lipophilicity :

  • The target compound’s benzyloxy group confers moderate lipophilicity (logP ~4.2), whereas the isopropylphenyl analog exhibits higher logP (~4.5), suggesting improved membrane permeability but poorer solubility.
  • Allyl-triazole derivatives show reduced logP (~3.8) due to polarizable triazole-sulfanyl motifs.

Heterocyclic Core Influence :

  • 1,2,4-Oxadiazole (target compound) offers metabolic resistance compared to triazole or thiourea analogs, which may undergo faster enzymatic degradation.
  • Pyrazolopyrimidine-chromene hybrids exhibit larger PSA (>120 Ų), limiting blood-brain barrier penetration.

Pharmacological Implications :

  • The 4-chlorophenyl group in the target compound and analog may enhance kinase inhibition via halogen bonding, as seen in kinase inhibitors like imatinib.
  • Thiourea derivatives with high HBD counts are prone to off-target interactions, reducing selectivity.

Q & A

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24 hours .
  • Metabolic Stability : Use liver microsomes (human or rat) to assess CYP450-mediated metabolism. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .

Data Contradiction Analysis

  • Case Example : Conflicting reports on cytotoxicity (e.g., IC50_{50} = 10 µM vs. 50 µM in MCF-7 cells):

    • Resolution : Cross-check cell viability assays (e.g., ATP-based Luminescence vs. MTT) and verify compound solubility in culture media using nephelometry .
  • Case Example : Variability in synthetic yields (30–80% for oxadiazole formation):

    • Resolution : Standardize anhydrous conditions (e.g., molecular sieves) and monitor reaction progress via TLC or in situ FTIR .

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